2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
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Overview
Description
2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-phenylethylamine with a suitable cyclopentanone derivative in the presence of a catalyst. The reaction typically requires refluxing in an organic solvent such as ethanol or methanol .
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be compared with other pyrimidine derivatives, such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor with potential anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Properties
IUPAC Name |
2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14-12-7-4-8-13(12)17-15(18-14)16-10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSILJUOFITVRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=NC2=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NC(=NC2=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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